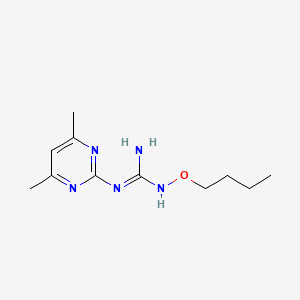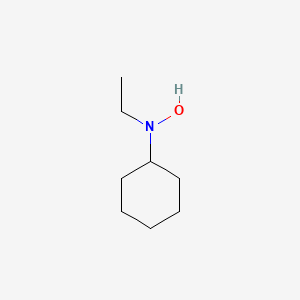
N-cyclohexyl-N-ethylhydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-ethylhydroxylamine is an organic compound with the molecular formula C8H17NO. It is a hydroxylamine derivative where the nitrogen atom is bonded to both a cyclohexyl and an ethyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-cyclohexyl-N-ethylhydroxylamine can be synthesized through the reaction of cyclohexylamine with ethyl nitrite. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The process involves the nucleophilic attack of the amine on the nitrite, followed by the reduction of the intermediate to form the hydroxylamine.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclohexyl-N-ethylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines depending on the reaction conditions.
Applications De Recherche Scientifique
N-cyclohexyl-N-ethylhydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitrones.
Biology: It is studied for its potential as an inhibitor of certain enzymes and as a probe for studying biological oxidation processes.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-ethylhydroxylamine involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The specific pathways involved depend on the enzyme and the biological context in which the compound is used.
Similar Compounds:
- N-cyclohexylhydroxylamine
- N-ethylhydroxylamine
- Cyclohexylamine
Comparison: this compound is unique in that it combines the structural features of both cyclohexyl and ethyl groups bonded to the nitrogen atom. This dual substitution provides it with distinct chemical properties and reactivity compared to its analogs. For example, N-cyclohexylhydroxylamine lacks the ethyl group, which can influence its solubility and reactivity. Similarly, N-ethylhydroxylamine lacks the cyclohexyl group, affecting its steric properties and interaction with other molecules.
This comprehensive overview highlights the significance of this compound in various fields and its unique chemical characteristics
Propriétés
| 65616-23-1 | |
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
N-cyclohexyl-N-ethylhydroxylamine |
InChI |
InChI=1S/C8H17NO/c1-2-9(10)8-6-4-3-5-7-8/h8,10H,2-7H2,1H3 |
Clé InChI |
YRBZEVJIZXYODS-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



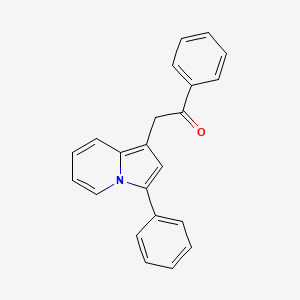
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)

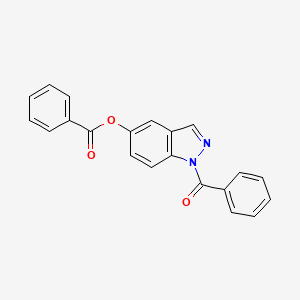
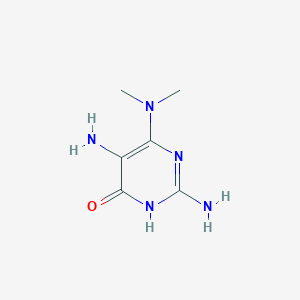
![3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione](/img/structure/B12905226.png)
